

An In-depth Technical Guide to the Synthesis and Manufacturing of Dacthal (DCPA)

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Compound of Interest

Compound Name: Dacthal

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This technical guide provides a detailed overview of the core synthesis and manufacturing processes for **Dacthal** (DCPA), also known as chlorthal-dimethyl. The document covers the primary chemical reactions, experimental protocols, and quantitative data associated with its production.

Introduction to Dacthal (DCPA)

Dacthal (DCPA), with the chemical name dimethyl 2,3,5,6-tetrachloroterephthalate, is an organic compound historically used as a pre-emergent herbicide.^[1] Its primary function is to control the growth of annual grasses and various broadleaf weeds.^[1] The synthesis of DCPA is a multi-step process that begins with a terephthalic acid derivative and involves key chemical transformations, including chlorination and esterification.

Core Synthesis Pathway

The manufacturing of **Dacthal** (DCPA) is primarily achieved through a two-step chemical synthesis:

- **Chlorination:** The process begins with the chlorination of terephthaloyl chloride. In this step, chlorine gas is used to substitute the hydrogen atoms on the benzene ring of terephthaloyl chloride, yielding tetrachloroterephthaloyl chloride. This reaction is typically facilitated by a catalyst.

- Esterification: The resulting tetrachloroterephthaloyl chloride is then esterified with methanol. This reaction replaces the chlorine atoms of the acyl chloride groups with methoxy groups, forming the final product, dimethyl 2,3,5,6-tetrachloroterephthalate (DCPA).

Quantitative Data Summary

The following tables summarize the available quantitative data for the key steps in the **Dacthal** (DCPA) synthesis process.

Table 1: Chlorination of Terephthaloyl Chloride

Parameter	Value	Reference
Starting Material	Terephthaloyl Chloride	[2]
Product	Tetrachloroterephthaloyl Chloride	[2]
Catalyst	Iodine	[2]
Solvent	Chlorosulfonic Acid	[2]
Reaction Temperature	50-100 °C	[2]
Yield	Up to 81 mole percent	[2]
Product Purity	97-99%	[2]

Table 2: Esterification of Tetrachloroterephthaloyl Chloride

Parameter	Value	Reference
Starting Material	Tetrachloroterephthaloyl Chloride	[1]
Reagent	Methanol	[1]
Product	Dimethyl 2,3,5,6-tetrachloroterephthalate (DCPA)	[1]
Yield	Data not available	
Purity	Data not available	

Note: Specific quantitative data for the esterification of tetrachloroterephthaloyl chloride to DCPA is not readily available in the reviewed literature. The conditions presented in the experimental protocol are based on general principles of esterification of acid chlorides.

Experimental Protocols

The following are detailed experimental protocols for the laboratory-scale synthesis of **Dacthal** (DCPA).

4.1. Experiment 1: Synthesis of Tetrachloroterephthaloyl Chloride via Chlorination

- Materials:
 - Terephthaloyl chloride
 - Chlorosulfonic acid
 - Iodine (catalyst)
 - Chlorine gas
 - Inert solvent (e.g., carbon tetrachloride for extraction)
- Equipment:

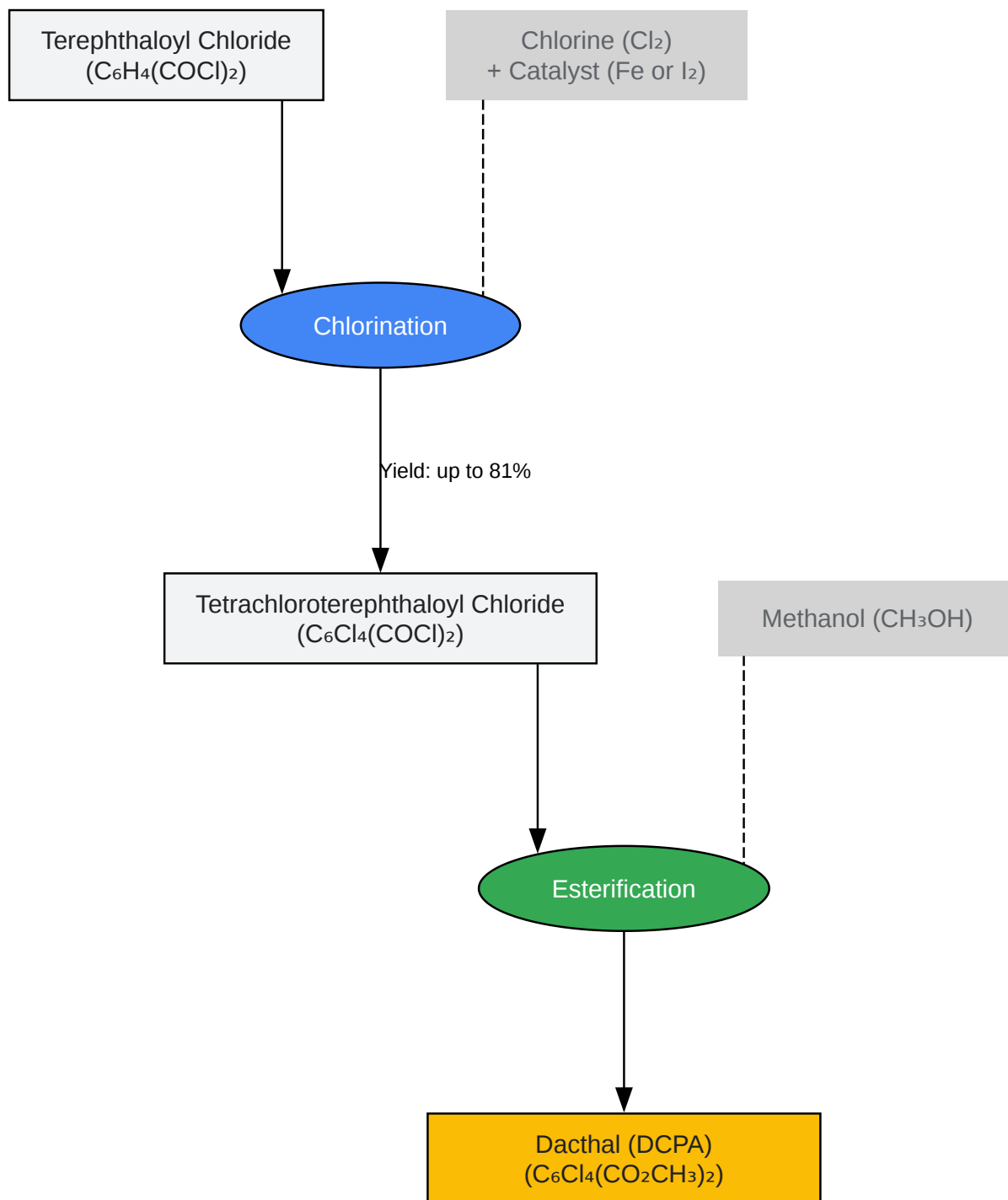
- Glass-lined reactor with a stirrer, gas inlet, and reflux condenser
- Heating mantle
- Gas flow meter
- Scrubber for acidic off-gases
- Separatory funnel
- Rotary evaporator
- Procedure:
 - In a clean, dry glass-lined reactor, dissolve terephthaloyl chloride in chlorosulfonic acid.
 - Add a catalytic amount of iodine to the solution.
 - Heat the mixture to the desired reaction temperature (e.g., 85-95°C) with constant stirring.
 - Introduce a controlled flow of chlorine gas into the reaction mixture.
 - Monitor the reaction progress by appropriate analytical methods (e.g., GC-MS).
 - Upon completion, cool the reaction mixture to room temperature.
 - The product, tetrachloroterephthaloyl chloride, can be recovered by extraction with an inert solvent or by low-temperature crystallization.
 - If extraction is used, wash the organic layer with a suitable aqueous solution to remove any remaining acid.
 - Dry the organic layer over an anhydrous salt (e.g., sodium sulfate).
 - Remove the solvent under reduced pressure using a rotary evaporator to obtain the crude product.
 - The product can be further purified by recrystallization or sublimation.

4.2. Experiment 2: Synthesis of **Dacthal** (DCPA) via Esterification

- Materials:
 - Tetrachloroterephthaloyl chloride
 - Anhydrous methanol
 - A non-nucleophilic base (e.g., pyridine or triethylamine, optional, to scavenge HCl)
 - Anhydrous diethyl ether or other suitable solvent
- Equipment:
 - Round-bottom flask with a magnetic stirrer and reflux condenser
 - Dropping funnel
 - Ice bath
 - Separatory funnel
 - Rotary evaporator
- Procedure:
 - In a round-bottom flask, dissolve tetrachloroterephthaloyl chloride in an anhydrous solvent like diethyl ether.
 - If using a base, add it to the solution.
 - Cool the mixture in an ice bath.
 - Slowly add anhydrous methanol to the stirred solution via a dropping funnel.
 - After the addition is complete, allow the reaction to warm to room temperature and stir for several hours. The reaction can be gently heated to reflux to ensure completion.
 - Monitor the reaction progress by TLC or GC-MS.

- Upon completion, pour the reaction mixture into a separatory funnel containing water.
- Extract the aqueous layer with diethyl ether.
- Combine the organic layers and wash sequentially with dilute acid (if a base was used), water, and brine.
- Dry the organic layer over anhydrous sodium sulfate.
- Filter and concentrate the solution under reduced pressure to yield the crude **Dacthal** (DCPA).
- The crude product can be purified by recrystallization from a suitable solvent such as methanol.

Mandatory Visualizations



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Caption: A diagram illustrating the two-step synthesis pathway of **Dacthal** (DCPA).



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Caption: A generalized experimental workflow for the synthesis of chemical compounds.

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References

- 1. Dimethyl tetrachloroterephthalate - Wikipedia [en.wikipedia.org]
- 2. US3833652A - Preparation of tetrachloroterephthaloyl chloride from chlorination of terephthaloyl chloride or terephthalic acid in a solution of chlorosulfonic acid - Google Patents [patents.google.com]
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